Propylphosphonic acid

Description

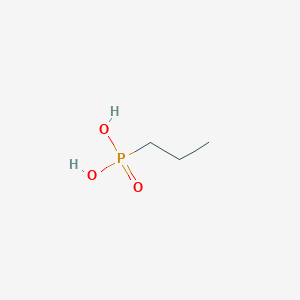

Structure

3D Structure

Properties

IUPAC Name |

propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSETWVJZUWGCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871092 | |

| Record name | Propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-38-2 | |

| Record name | Propylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Propylphosphonic Acid from Diethyl Phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of propylphosphonic acid, a valuable building block in organic chemistry and drug development, starting from the readily available diethyl phosphonate (B1237965). The primary route involves a two-step process: the alkylation of diethyl phosphonate to yield diethyl propylphosphonate, followed by the hydrolysis of the resulting phosphonate ester to afford the final this compound. This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates the reaction pathway.

Core Synthesis Pathway

The synthesis proceeds through two key transformations:

-

Michaelis-Becker Reaction: Diethyl phosphonate is deprotonated with a strong base to form a nucleophilic phosphite (B83602) anion. This anion then undergoes nucleophilic substitution with a propyl halide (e.g., 1-bromopropane) to form diethyl propylphosphonate.

-

Hydrolysis: The resulting diethyl propylphosphonate is hydrolyzed under acidic conditions to cleave the ethyl ester groups, yielding this compound.

The overall chemical transformation is depicted below:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl Propylphosphonate

This procedure is adapted from a reported scalable synthesis.[1]

Materials:

-

Diethyl phosphonate

-

Sodium hydride (NaH), mineral oil free

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a mixture of 17.4 g (0.73 mol) of sodium hydride in 100 ml of anhydrous THF, a solution of 50.0 g (0.36 mol) of dry diethyl phosphonate in 50 ml of anhydrous THF is added at 30–40 °C.

-

The resulting mixture is stirred overnight.

-

A solution of 49.0 g (0.4 mol) of 1-bromopropane in 50 ml of anhydrous THF is then added dropwise.

-

The reaction mixture is heated under reflux for 4 days under an argon atmosphere.

-

After cooling, 130 ml of water is slowly added to the mixture.

-

The product is extracted with diethyl ether (3 x 150 ml).

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvents are removed under reduced pressure.

-

The residue is distilled to yield diethyl propylphosphonate.

Step 2: Synthesis of this compound

Two primary methods for the hydrolysis of diethyl propylphosphonate are presented below.

Method A: Hydrolysis with Concentrated Hydrochloric Acid [1]

Materials:

-

Diethyl propylphosphonate

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A mixture of 20.00 g (0.11 mol) of diethyl propylphosphonate and 100 ml of concentrated HCl is heated under reflux for 8 hours.

-

Half of the volume of the acid is removed by atmospheric distillation.

-

The remaining solution is evaporated to dryness under reduced pressure on a rotary evaporator.

-

The crude solid is triturated with hexane and filtered to yield this compound as off-white crystals.

Method B: Hydrolysis using Trimethylsilyl Chloride and Sodium Bromide [1]

Materials:

-

Diethyl propylphosphonate

-

Dry acetonitrile (B52724) (MeCN)

-

Trimethylsilyl chloride (TMSCl)

-

Dry sodium bromide (NaBr)

-

Water (H₂O)

-

Hexane

Procedure:

-

To a solution of 3.00 g (0.02 mol) of diethyl propylphosphonate in 10 ml of dry acetonitrile, 5.43 g (0.05 mol) of TMSCl and 5.14 g (0.05 mol) of dry NaBr are added.

-

The mixture is heated at 60 °C for 3 hours.

-

The precipitated sodium chloride is filtered off.

-

The solvent and low boiling materials are evaporated under reduced pressure.

-

The residue is treated with 10 ml of water and stirred at room temperature overnight.

-

The mixture is washed with hexane (2 x 10 ml) and evaporated to dryness to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of diethyl propylphosphonate and its subsequent hydrolysis to this compound.

Table 1: Synthesis of Diethyl Propylphosphonate

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl phosphonate | 50.0 g (0.36 mol) | [1] |

| Sodium hydride | 17.4 g (0.73 mol) | [1] |

| 1-Bromopropane | 49.0 g (0.4 mol) | [1] |

| Solvent | Anhydrous THF | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Time | 4 days | [1] |

| Atmosphere | Argon | [1] |

| Product | ||

| Diethyl propylphosphonate | 52.7 g | [1] |

| Yield | 81% | [1] |

Table 2: Hydrolysis of Diethyl Propylphosphonate to this compound

| Parameter | Method A | Method B | Reference |

| Reactant | |||

| Diethyl propylphosphonate | 20.00 g (0.11 mol) | 3.00 g (0.02 mol) | [1] |

| Reagents | Concentrated HCl | TMSCl (5.43 g, 0.05 mol), NaBr (5.14 g, 0.05 mol) | [1] |

| Solvent | None | Dry Acetonitrile (10 ml) | [1] |

| Reaction Conditions | |||

| Temperature | Reflux | 60 °C | [1] |

| Time | 8 hours | 3 hours | [1] |

| Product | |||

| This compound | 12.1 g | - | [1] |

| Yield | 88% | - | [1] |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final product.

Caption: Logical workflow for the synthesis of this compound.

References

Propylphosphonic acid chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Propylphosphonic Acid

Introduction

This compound, also known as propane-1-phosphonic acid, is an organophosphorus compound with the chemical formula C3H9O3P.[1][2] It belongs to the class of alkylphosphonic acids and is a subject of interest in various chemical and biological research fields. This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for property determination, and visual representations of its chemical behavior and analytical workflows. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in different chemical environments.

| Property | Value |

| Molecular Formula | C3H9O3P[1][2][3] |

| Linear Formula | CH3CH2CH2P(O)(OH)2[2] |

| Molecular Weight | 124.08 g/mol [1][2][4] |

| Appearance | White to off-white crystalline solid, powder, or flakes.[2][3] |

| Melting Point | 54 - 76 °C (There is variability in reported values, with ranges including 62-72 °C and 67-71 °C).[2][3][5] |

| Boiling Point | 265.3 °C at 760 mmHg. |

| Density | Approximately 1.137 g/cm³ (estimated). |

| Solubility | Soluble in organic solvents such as ethanol (B145695) (~30 mg/mL), DMSO (~2 mg/mL), and dimethylformamide (~5 mg/mL).[6] It is sparingly soluble in aqueous buffers but soluble in water.[6] For enhanced solubility in aqueous buffers, it is recommended to first dissolve it in ethanol.[6] |

| Acidity (pKa) | This compound is a diprotic acid with two dissociation constants: • pKa1 = 2.49 • pKa2 = 8.18 (at 25 °C). |

| CAS Number | 4672-38-2[1][2][3][5] |

| Spectral Data | Spectral data including 1H NMR, 13C NMR, 31P NMR, and IR are available for this compound.[1][7][8] |

Dissociation Pathway of this compound

This compound is a diprotic acid, meaning it can donate two protons in a stepwise manner. The following diagram illustrates this two-step dissociation process in an aqueous solution.

Caption: Stepwise dissociation of this compound.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa values of a weak acid like this compound can be accurately determined using potentiometric titration.[9] This method involves titrating a solution of the acid with a strong base and monitoring the pH change.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of this compound with a known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a carbonate-free standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), at a concentration of approximately 0.1 M.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the this compound solution into a beaker and immerse the calibrated pH electrode.

-

Slowly add the NaOH titrant in small, precise increments from a burette.

-

After each addition, stir the solution to ensure homogeneity and record the pH value once it stabilizes.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The curve will show two distinct inflection points, corresponding to the two equivalence points for the diprotic acid.

-

The pKa values are determined from the pH at the half-equivalence points. The pH at the halfway point to the first equivalence point corresponds to pKa1, and the pH at the halfway point between the first and second equivalence points corresponds to pKa2.[10]

-

The following diagram outlines the general workflow for this experimental procedure.

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Research and Development

This compound and its derivatives, particularly its cyclic anhydride (B1165640) (T3P®), are valuable reagents in organic synthesis.[11][12][13]

-

Peptide Synthesis: Propylphosphonic anhydride (T3P®) is widely used as a coupling agent in peptide synthesis due to its high efficiency, mild reaction conditions, and the formation of water-soluble byproducts that are easily removed.[11][12][14]

-

Amide Bond Formation: It serves as an excellent reagent for the formation of amides from carboxylic acids and amines.[12]

-

Dehydration Reactions: T3P® is also employed as a powerful dehydrating agent in various chemical transformations, such as the conversion of amides and oximes to nitriles.[11][12][15]

-

Material Science: Alkylphosphonic acids are used to modify surfaces, create self-assembled monolayers, and act as coupling agents in composite materials.[3]

-

Drug Development: The phosphonic acid moiety is a key functional group in the design of various therapeutic agents, acting as a stable phosphate (B84403) mimic. The properties of this compound are relevant for understanding the behavior of more complex phosphonate-containing drug candidates.

Safety and Handling

This compound is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[1][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[3]

References

- 1. This compound | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Propane-1-phosphonic acid | CH3CH2CH2P(O)(OH)2 – Ereztech [ereztech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. n-Propylphosphonic acid - SIKÉMIA [sikemia.com]

- 5. プロピルホスホン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. quora.com [quora.com]

- 11. Propylphosphonic anhydride | 68957-94-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. プロピルホスホン酸無水物 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]

Propylphosphonic acid CAS number 4672-38-2

An In-depth Technical Guide to Propylphosphonic Acid (CAS 4672-38-2)

For Researchers, Scientists, and Drug Development Professionals

This compound (PPA), registered under CAS number 4672-38-2, is an organophosphorus compound with a growing footprint in synthetic chemistry and materials science. Its utility as a precursor to the powerful coupling agent propylphosphonic anhydride (B1165640) (T3P®) has made it a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of the core chemical and physical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a workflow diagram to guide laboratory practice.

Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions. It is an organophosphorus compound characterized by a propyl group attached to a phosphonic acid moiety.[1] This structure imparts both organic solubility and acidic properties.

| Property | Value | Reference |

| CAS Number | 4672-38-2 | [1] |

| Molecular Formula | C₃H₉O₃P | |

| Molecular Weight | 124.08 g/mol | [2] |

| Appearance | White to off-white crystalline solid, flakes, or powder | [3] |

| Melting Point | 62-72 °C | |

| Solubility | Soluble in water, ethanol, DMSO, and dimethylformamide.[1][4] | [1][4] |

| Purity | Commercially available in purities of ≥95% to >98% | [2][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the hydrolysis of diethyl propylphosphonate.

Experimental Protocol: Synthesis via Hydrolysis of Diethyl Propylphosphonate

This protocol is adapted from a described method for the synthesis of this compound.[1]

Materials:

-

Diethyl propylphosphonate

-

Concentrated Hydrochloric Acid (HCl)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl propylphosphonate (e.g., 20.0 g, 0.11 mol) with concentrated hydrochloric acid (e.g., 100 mL).

-

Reflux: Heat the mixture to reflux and maintain for 8 hours.

-

Acid Removal: After reflux, allow the mixture to cool. Remove approximately half of the acid volume by atmospheric distillation. Evaporate the remaining acid to dryness under reduced pressure using a rotary evaporator.

-

Trituration and Filtration: Triturate the resulting crude solid with hexane.

-

Isolation: Collect the solid product by filtration to yield this compound as off-white crystals.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Reference |

| ¹H NMR | CDCl₃ | Not explicitly detailed in search results, but would show characteristic propyl group signals. | [6] |

| ¹³C NMR | CDCl₃ | Not explicitly detailed in search results, but would show three distinct carbon signals for the propyl group. | [3] |

| ³¹P NMR | DMSO-d₆ | Not explicitly detailed in search results, but would show a single resonance characteristic of a phosphonic acid. | [5] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy can be used to identify the functional groups present in this compound.

| Technique | Key Vibrational Bands | Reference |

| ATR-IR | P=O stretching, P-O stretching, C-H stretching | [5] |

The following diagram outlines a general workflow for the analytical characterization of the synthesized this compound.

Applications in Drug Development and Research

This compound is a key precursor in the synthesis of propylphosphonic anhydride (T3P®), a widely used coupling reagent in organic synthesis.[1] T3P® is valued for its efficiency in forming amide bonds, a crucial step in peptide synthesis and the development of many small-molecule drugs.[7] Its advantages include high yields, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[1]

The use of T3P® derived from this compound is prominent in:

-

Peptide Synthesis: As a green and efficient coupling reagent.[8]

-

Heterocycle Synthesis: Facilitating the formation of various heterocyclic structures.[9]

-

Dehydration Reactions: Acting as a powerful water scavenger.[1]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is also hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 4672-38-2) is a versatile organophosphorus compound with significant applications in synthetic chemistry, particularly as the precursor to the valuable coupling reagent T3P®. This guide has provided a detailed overview of its properties, synthesis, and characterization, offering practical information for researchers, scientists, and drug development professionals. The provided experimental workflow and data tables serve as a useful resource for the laboratory-scale synthesis and analysis of this important chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-丙基磷酸酐 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. Using propylphosphonic anhydride (T3P) to achieve a green, accessible protocol for distributed drug discovery (D3) [morressier.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Analysis of Propylphosphonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for propylphosphonic acid. It includes detailed experimental protocols for spectral acquisition and a summary of key spectral data presented in tabular format for easy reference. Additionally, a visualization of the reaction mechanism for a common application of its anhydride (B1165640) derivative is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound (CH₃CH₂CH₂P(O)(OH)₂), ¹H, ¹³C, and ³¹P NMR spectroscopy provide valuable insights into its molecular framework.

Data Summary

The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. The data is compiled from various spectral databases and is typically referenced to a standard (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P). Note that chemical shifts can be influenced by the solvent used.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | ~0.95 (CDCl₃) | Triplet (t) | J(H,H) ≈ 7.5 |

| CH₂ (middle) | ~1.65 (CDCl₃) | Sextet of doublets (sdt) | J(H,H) ≈ 7.5, J(P,H) ≈ 18 |

| CH₂ (adjacent to P) | ~1.75 (CDCl₃) | Doublet of triplets (dt) | J(P,H) ≈ 18, J(H,H) ≈ 7.5 |

| P-OH | Variable, broad singlet | Singlet (s) | - |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | ~16 (CDCl₃) | Doublet (d) | J(P,C) ≈ 5 |

| CH₂ (middle) | ~17 (CDCl₃) | Doublet (d) | J(P,C) ≈ 15 |

| CH₂ (adjacent to P) | ~26 (CDCl₃) | Doublet (d) | J(P,C) ≈ 140 |

Table 3: ³¹P NMR Spectral Data for this compound

| Phosphorus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity |

| P | ~33 (DMSO-d₆) | Singlet (s) (proton decoupled) |

Experimental Protocols

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts.[1]

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Referencing: An internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or a phosphate (B84403) standard for ³¹P NMR, may be added for accurate chemical shift referencing.[2] For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

³¹P NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -50 to 50 ppm (can be adjusted based on the expected chemical shift).

-

Number of Scans: 128-256.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Data Summary

The table below lists the characteristic IR absorption bands for this compound. The peak positions are given in wavenumbers (cm⁻¹).

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Strong, Broad | O-H stretch (from P-OH) |

| 2960-2850 | Medium-Strong | C-H stretch (alkyl) |

| ~1465 | Medium | C-H bend (alkyl) |

| 1150-1250 | Strong | P=O stretch |

| 950-1050 | Strong | P-O stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy[7][8][9]

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of this compound (a few milligrams for a solid, or a single drop for a liquid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Application in Synthesis: T3P® Mediated Amide Bond Formation

Propylphosphonic anhydride (T3P®) is a widely used coupling reagent in organic synthesis, particularly for the formation of amide bonds from carboxylic acids and amines. Its advantages include high yields, low epimerization, and water-soluble byproducts that are easily removed during workup.[3][4][5][6][7]

Reaction Workflow

The following diagram illustrates the general workflow for an amide coupling reaction using T3P®.

Caption: General workflow for T3P® mediated amide bond formation.

Signaling Pathway/Reaction Mechanism

The mechanism of T3P® mediated amide bond formation involves the activation of the carboxylic acid by T3P®, followed by nucleophilic attack of the amine.

Caption: Mechanism of T3P® mediated amide bond formation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. spectrabase.com [spectrabase.com]

- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]

Navigating the Analytical Challenges of Propylphosphonic Acid: A Technical Guide to Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Propylphosphonic acid and its derivatives are compounds of significant interest across various scientific domains, from their role as degradation products of chemical warfare agents to their use as reagents in pharmaceutical manufacturing. Their analysis, however, presents notable challenges due to their inherent physicochemical properties. This technical guide provides an in-depth exploration of mass spectrometry-based methodologies for the robust and sensitive analysis of this compound, offering detailed experimental protocols and data interpretation strategies.

The Core Challenge: Low Ionization Efficiency and Polarity

The primary obstacle in the mass spectrometric analysis of this compound and related phosphonic acids is their high polarity and consequently low ionization efficiency, particularly with electrospray ionization (ESI). This often results in poor sensitivity and inadequate signal-to-noise ratios, hindering accurate detection and quantification at low concentrations.

Strategies for Enhanced Mass Spectrometric Detection

To overcome these analytical hurdles, several strategies have been developed, primarily focusing on chemical derivatization and advanced chromatographic techniques.

Chemical Derivatization: A Powerful Tool for Improved Sensitivity

Chemical derivatization is a highly effective approach to enhance the ionization efficiency and chromatographic retention of phosphonic acids. By chemically modifying the analyte, its volatility can be increased for gas chromatography (GC) analysis, or its ionization properties can be improved for liquid chromatography-mass spectrometry (LC-MS).

One successful derivatization strategy involves the use of N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B). This reagent converts the phosphonic acid into a derivative with a permanently charged quaternary ammonium (B1175870) group, significantly boosting its response in positive ion ESI-MS/MS. This method has been shown to improve detection limits by one to over two orders of magnitude.[1]

Another common approach, particularly for GC-MS analysis, is silylation. Reagents such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the non-volatile phosphonic acids into their more volatile silyl (B83357) esters.[2][3][4]

Other derivatization techniques include esterification using reagents like triethyl orthoacetate for selective mono- or diesterification, or the formation of pentafluorobenzyl esters.[5][6]

Advanced Chromatographic Separations

The choice of chromatographic technique is critical for the successful analysis of these polar compounds.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds like phosphonic acids. It employs a polar stationary phase and a mobile phase with a high organic solvent content.[7][8]

-

Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged phosphonic acid, thereby increasing its retention on a reversed-phase column. However, ion-pairing reagents can lead to ion suppression in the mass spectrometer.[7]

-

Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique retention mechanism and can be an effective alternative for the separation of polar analytes.[7][9]

-

Gas Chromatography (GC): Following derivatization to increase volatility, GC coupled with mass spectrometry provides excellent separation and detection capabilities.[2][3][4][6]

Quantitative Analysis and Data Presentation

For reliable quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred technique.[1][6][9][10][11][12][13] This approach offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The tables below summarize key quantitative data from various studies.

| Analyte | Derivatization Method | Analytical Technique | Limit of Detection (LOD) / Limit of Identification (LOI) | Reference |

| Alkyl Methylphosphonic Acids | CAX-B | LC-Orbitrap-ESI-MS/MS | 0.02–0.2 ng/mL (LOI) | [1] |

| Nerve Agent Degradation Products (Alkyl Phosphonic Acids) | TBDMS | GC-TOF-MS | < 5 pg | [2] |

| Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 200 pg/mL | [8] |

| Ethyl Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 70 pg/mL | [8] |

| i-Propyl Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 8 pg/mL | [8] |

| i-Butyl Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 8 pg/mL | [8] |

| Pinacolyl Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 5 pg/mL | [8] |

| Alkyl Alkylphosphonic Acids | Pentafluorobenzyl esters | GC-Ion Trap MS | 0.1 ng/mL (for most), 0.5 ng/mL (for EMPA) | [6] |

| EMPA and IPMPA in soil | None | LC-HRMS/MS | 0.05 ng/g | [10] |

| IBMPA and PMPA in soil | None | LC-HRMS/MS | 0.02 ng/g | [10] |

| MPA in soil | None | LC-HRMS/MS | 1 ng/g | [10] |

Experimental Protocols

Protocol 1: Derivatization of this compound with CAX-B for LC-MS/MS Analysis

This protocol is adapted from a method developed for organophosphorus acids.[1]

Materials:

-

This compound sample

-

Acetonitrile (ACN)

-

Potassium carbonate (K₂CO₃)

-

N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) solution in ACN

-

Water

-

Microcentrifuge tubes

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Prepare a 1 mg/mL suspension of K₂CO₃ in ACN.

-

In a microcentrifuge tube, add 100 µL of the this compound sample (e.g., 10 ng/mL in ACN).

-

Add the K₂CO₃ suspension to the sample.

-

Add the CAX-B solution to the sample.

-

Briefly vortex the mixture.

-

Heat the reaction mixture at 70°C for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture 1:5 with water.

-

Vortex the diluted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol is a general procedure based on methods for silylating phosphonic acids.[2][3][4]

Materials:

-

This compound sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (ACN) or other suitable solvent

-

Heating block

-

GC-MS vials

Procedure:

-

Ensure the this compound sample is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.

-

Add a suitable volume of ACN to the dried sample.

-

Add an excess of BSTFA (+ 1% TMCS) to the sample solution.

-

Seal the vial and heat at 60-70°C for 30-60 minutes.

-

After cooling, the sample is ready for injection into the GC-MS.

Visualizing Workflows and Pathways

General Analytical Workflow for this compound

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]

- 11. lcms.cz [lcms.cz]

- 12. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 13. mdpi.com [mdpi.com]

Propylphosphonic Acid: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for propylphosphonic acid. The information is compiled and presented to meet the needs of laboratory and research professionals, ensuring safe handling and use of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Skin Corrosion/Irritation: Category 1B[1]

-

Serious Eye Damage/Eye Irritation: Category 1

Hazard Pictograms:

-

GHS05: Corrosion

Hazard Statements:

-

Solutions of this compound in flammable solvents may have additional hazards, such as H225 (Highly flammable liquid and vapor) or H226 (Flammable liquid and vapor).[3][4][6]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. Key precautions include wearing appropriate personal protective equipment (PPE), avoiding contact with skin and eyes, and ensuring adequate ventilation.[2][3][4][7][8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C3H9O3P |

| Molecular Weight | 124.08 g/mol [1] |

| Appearance | White crystalline solid[9][10] |

| Melting Point | 67-71 °C |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[9] |

Exposure Controls and Personal Protection

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][7][11]

-

Ensure that eyewash stations and safety showers are readily accessible.[11][12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7] For significant exposure risk, wear fire/flame resistant and impervious clothing.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7]

Handling and Storage

Safe Handling:

-

Do not breathe dust or mists.[2]

-

Use non-sparking tools, especially when working with solutions in flammable solvents.[4][7][8]

-

Ground/bond container and receiving equipment to prevent static discharge.[3][8]

Storage:

-

Store in a corrosion-resistant container.[7]

-

Incompatible materials include strong bases and oxidizing agents.[11][12]

First-Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes and seek medical attention.[7][12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][12]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]

Experimental Protocol: Spill Neutralization and Cleanup

This protocol outlines the steps for safely neutralizing and cleaning up a small spill of this compound.

Materials:

-

Personal Protective Equipment (PPE) as specified in Section 3.

-

Inert absorbent material (e.g., sand, vermiculite).

-

Sodium bicarbonate or a commercial neutralizing agent for acids.

-

Sealable waste disposal bags or containers.

-

pH indicator strips.

Procedure:

-

Evacuate and Ventilate: Immediately evacuate the spill area. Ensure the area is well-ventilated.

-

Don PPE: Put on all required personal protective equipment.

-

Contain the Spill: If the spill is liquid, contain it by diking with an inert absorbent material.

-

Neutralize: Slowly and carefully add sodium bicarbonate or another suitable neutralizing agent to the spill. Avoid excessive frothing.

-

Check pH: Use pH indicator strips to ensure the spill has been neutralized (pH between 6 and 8).

-

Absorb: Once neutralized, absorb the material with an inert absorbent.

-

Collect Waste: Carefully scoop the absorbed material into a sealable waste disposal container.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose of Waste: Dispose of the waste in accordance with local, state, and federal regulations.

-

Remove PPE and Wash: Remove PPE carefully and wash hands thoroughly.

Visualizations

Caption: GHS Hazard Identification and Response Workflow for this compound.

Caption: Workflow for this compound Spill Response.

References

- 1. This compound | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4672-38-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. fishersci.ie [fishersci.ie]

- 5. ereztech.com [ereztech.com]

- 6. fishersci.it [fishersci.it]

- 7. chemicalbook.com [chemicalbook.com]

- 8. isotope.com [isotope.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Propane-1-phosphonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propane-1-phosphonic acid, a versatile organophosphorus compound. This document details its chemical identity, physicochemical properties, key synthetic methodologies, and its relevance in contemporary research and development, particularly within the pharmaceutical industry.

Chemical Identity and Descriptors

Propane-1-phosphonic acid, also commonly known as propylphosphonic acid, is an alkylphosphonic acid. It serves as a fundamental building block and reagent in various chemical syntheses.[1] A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate accurate identification and cross-referencing across different chemical databases and publications.

Synonyms and Identifiers

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| Common Synonyms | This compound, n-Propylphosphonic acid, PPA |

| CAS Number | 4672-38-2 |

| PubChem CID | 204484 |

| EC Number | 225-121-8 |

| Molecular Formula | C3H9O3P |

| Linear Formula | CH3CH2CH2P(O)(OH)2 |

| InChI | InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) |

| InChIKey | NSETWVJZUWGCKE-UHFFFAOYSA-N |

| SMILES | CCCP(=O)(O)O |

| MDL Number | MFCD00012294 |

Physicochemical Properties

A summary of the key physical and chemical properties of Propane-1-phosphonic acid is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.

Quantitative Data

| Property | Value |

|---|---|

| Molecular Weight | 124.08 g/mol |

| Appearance | White to off-white solid (flakes, powder, or crystals) |

| Melting Point | 67-71 °C |

| Boiling Point | 265.3 °C at 760 mmHg (decomposes) |

| Density | 1.137 g/cm³ (estimate) |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. |

| pKa | Data not readily available |

Synthesis and Experimental Protocols

The synthesis of Propane-1-phosphonic acid is well-documented in the scientific literature. Below are detailed experimental protocols for two common synthetic routes.

Synthesis via Hydrolysis of Diethyl Propylphosphonate

This method involves the acid-catalyzed hydrolysis of diethyl propylphosphonate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl propylphosphonate (1 equivalent) with concentrated hydrochloric acid (approximately 5-10 volumes).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. To remove residual water, an azeotropic distillation with toluene (B28343) can be performed. The resulting crude solid is then triturated with a non-polar solvent like hexane (B92381) and filtered to yield Propane-1-phosphonic acid as an off-white solid.[2][3]

Synthesis via Trimethylsilyl (B98337) Chloride and Sodium Bromide

This alternative method provides a milder route to Propane-1-phosphonic acid.

Experimental Protocol:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve diethyl propylphosphonate (1 equivalent) in anhydrous acetonitrile.

-

Addition of Reagents: Add sodium bromide (2.5 equivalents) and trimethylsilyl chloride (2.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture at 60 °C for 3 hours.

-

Work-up and Purification: After cooling, filter off the precipitated sodium chloride. The filtrate is concentrated under reduced pressure to remove the solvent and other volatile materials. The residue is then treated with water and stirred at room temperature overnight to hydrolyze the silyl (B83357) ester intermediate. The aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove any organic impurities. Finally, the water is removed under reduced pressure to yield Propane-1-phosphonic acid.[2]

Synthesis Workflow Diagram

Applications in Drug Development and Research

Phosphonic acids are recognized as important pharmacophores in medicinal chemistry.[4] They are often utilized as non-hydrolyzable analogues of phosphate (B84403) groups, which are ubiquitous in biological systems. This mimicry allows them to act as competitive inhibitors of enzymes that process phosphate-containing substrates.

Propane-1-phosphonic acid itself is a precursor to a highly valuable reagent in drug discovery: Propanephosphonic acid anhydride (B1165640) (T3P®) . T3P® is a cyclic trimer of propane-1-phosphonic acid and is widely employed as a mild and efficient coupling reagent in the synthesis of amides and peptides.[5][6][7] Its use is particularly advantageous in the synthesis of complex, chiral molecules where minimizing racemization is critical.[5]

Logical Relationship of Propane-1-phosphonic Acid and its Anhydride

While specific signaling pathways directly modulated by Propane-1-phosphonic acid are not extensively characterized, its derivatives, by mimicking natural phosphates, have the potential to interact with a wide range of biological targets, including kinases, phosphatases, and metabolic enzymes. Further research into the biological activities of novel Propane-1-phosphonic acid derivatives could unveil new therapeutic opportunities.

References

- 1. This compound | Propane-1-phosphonic acid | CH3CH2CH2P(O)(OH)2 – Ereztech [ereztech.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]

- 7. [PDF] Propanephosphonic acid anhydride (T3P). A benign reagent for diverse applications inclusive of large-scale synthesis | Semantic Scholar [semanticscholar.org]

The Genesis of a C-P Bond: An In-depth Technical Guide to the Discovery and History of Alkylphosphonic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylphosphonic acids, organic compounds defined by a direct and notably stable carbon-phosphorus (C-P) bond, represent a cornerstone of modern organophosphorus chemistry. Their unique physicochemical properties, particularly their role as bioisosteres of phosphates and carboxylic acids, have cemented their importance in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, quantitative properties, and biological significance of this versatile class of molecules.

A Historical Timeline: From Obscure Synthesis to Blockbuster Drugs

The journey of alkylphosphonic acids from their initial synthesis to their current status as critical components in therapeutics and agrochemicals is a testament to over a century of chemical innovation.

-

1873: Von Hofmann achieves the synthesis of methylphosphonic acid dichloride, an early precursor to modern phosphonic acid chemistry.[1]

-

1897: Von Baeyer and Hofmann synthesize the first bisphosphonates, a class of compounds that would later form the basis for major osteoporosis drugs.

-

1898: August Michaelis discovers the reaction that would later be further developed by Aleksander Arbuzov, now known as the Michaelis-Arbuzov reaction, a fundamental method for forming C-P bonds.[1]

-

1959: The first naturally occurring phosphonate (B1237965), 2-aminoethylphosphonic acid (ciliatine), is identified in plants and animals, revealing a biological role for the C-P bond.[2]

-

Early 1980s: Toshikazu Hirao and his team report the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl and vinyl halides, now known as the Hirao reaction, significantly expanding the toolkit for C-P bond formation.[3][4]

Core Synthetic Methodologies

The creation of the robust C-P bond is central to the synthesis of all alkylphosphonic acids. Several classical and modern reactions have become the workhorses of organophosphorus chemists.

The Michaelis-Arbuzov Reaction

Discovered by August Michaelis in 1898 and extensively developed by Aleksander Arbuzov, this reaction is one of the most widely used methods for forming a C-P bond.[1] It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.

Experimental Protocol: Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

-

Materials: 2,6-dichlorobenzyl bromide (1 equivalent), triethyl phosphite (1.5-2.0 equivalents), optional: high-boiling anhydrous solvent (e.g., toluene).

-

Setup: A round-bottom flask is equipped with a reflux condenser and flushed with an inert gas (e.g., Nitrogen or Argon).

-

Procedure:

-

The 2,6-dichlorobenzyl bromide is placed in the flask.

-

An excess of triethyl phosphite is added. The excess phosphite can also serve as the solvent.

-

The mixture is heated to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl halide evolution.

-

After completion, the mixture is cooled to room temperature.

-

-

Work-up and Purification:

-

Excess triethyl phosphite and any solvent are removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.[5]

-

The Pudovik Reaction

The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-nitrogen double bond of an imine to form α-aminophosphonates. This method is valued for its simplicity and efficiency.

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate

-

Materials: Benzaldehyde (B42025) (1 equivalent), cyclohexylamine (B46788) (1 equivalent), dimethyl phosphite (1.2-1.5 equivalents).

-

Setup: A microwave reactor vial equipped with a stir bar.

-

Procedure:

-

The imine is pre-formed by mixing benzaldehyde and cyclohexylamine at room temperature until the reaction is complete (monitored by TLC).

-

The resulting imine and dimethyl phosphite are placed in the microwave reactor vial.

-

The vial is sealed and irradiated in a microwave reactor at 100 °C for 30 minutes.

-

-

Work-up and Purification:

-

After cooling, the crude product is purified by column chromatography.[6]

-

The Hirao Coupling

The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a C(sp²)-P bond between an aryl or vinyl halide and a P(O)-H compound, such as a dialkyl phosphite.[3][4] This reaction was a significant advancement as it allowed for the synthesis of aryl- and vinylphosphonates, which are not readily accessible through the Michaelis-Arbuzov reaction.[7]

Experimental Protocol: Improved Hirao Coupling for the Synthesis of Diisopropyl pyrazine-2-phosphonate

-

Materials: 2-Chloropyrazine (1.0 equivalent), diisopropyl phosphite (1.2 equivalents), N,N-diisopropylethylamine (1.3 equivalents), Pd(OAc)₂ (1 mol%), 1,1′-bis(diphenylphosphino)ferrocene (dppf) (1.1 mol%), and anhydrous acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF).

-

Setup: A reaction vessel suitable for heating under an inert atmosphere.

-

Procedure:

-

To a solution of diisopropyl phosphite in anhydrous CH₃CN or DMF, add the 2-chloropyrazine, N,N-diisopropylethylamine, Pd(OAc)₂, and dppf at room temperature.

-

The solution is heated for 24 hours at reflux in CH₃CN or at 110 °C in DMF under a nitrogen atmosphere.

-

-

Work-up and Purification:

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired product. In some cases, for nitrogen-containing heterocycles, purification can be achieved by acid-base extraction.[6]

-

Quantitative Data on Alkylphosphonic Acids

The utility of alkylphosphonic acids in various applications is underpinned by their specific physicochemical properties. The following tables summarize key quantitative data for this class of compounds.

Table 1: Acidity Constants (pKa) of Selected Phosphonic Acids

| Compound | pKa1 | pKa2 |

| Methylphosphonic Acid | 2.12 | 7.5 (approx.) |

| Ethylphosphonic Acid | 2.31 (for ethyl ester) | Not specified |

| Phenylphosphonic Acid | 1.42 | 6.92 |

Data sourced from PubChem and other chemical databases.[8][9][10]

Table 2: Inhibitory Potency of Selected Phosphonate-Containing Compounds

| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ Value |

| Glyphosate (B1671968) | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Competitive with PEP | Kᵢ = 1.25 µM |

| Zoledronate | Farnesyl pyrophosphate synthase (FPPS) | Not specified | Final IC₅₀ = 4.1 nM |

| Risedronate | Farnesyl pyrophosphate synthase (FPPS) | Not specified | Final IC₅₀ = 5.7 nM |

| Alendronate | Farnesyl pyrophosphate synthase (FPPS) | Not specified | Final IC₅₀ = 260 nM |

IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are measures of inhibitor potency. Data compiled from various biochemical studies.[11][12]

Biological Significance and Mechanisms of Action

The structural similarity of the phosphonate group to the phosphate (B84403) moiety allows these compounds to act as effective mimics in biological systems, often leading to potent enzyme inhibition. This principle is the basis for some of the most successful drugs and herbicides.

Glyphosate: A Potent Herbicide

Glyphosate, the active ingredient in the herbicide Roundup, functions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[13] This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in mammals, which accounts for its low toxicity to non-target organisms.[8]

Figure 1. Mechanism of action of glyphosate in the shikimate pathway.

Tenofovir: An Antiviral Agent

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B. As a phosphonate, it is a stable analog of a nucleotide monophosphate. In its active diphosphate (B83284) form, it competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into newly forming viral DNA. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication.[12][14]

Figure 2. Mechanism of action of the antiviral drug Tenofovir.

The Phosphonate Drug Discovery Workflow

The unique properties of phosphonates make them attractive candidates in drug discovery. A typical workflow for developing a phosphonate-based therapeutic involves several key stages, from initial design to clinical evaluation.

Figure 3. A generalized workflow for phosphonate drug discovery.

Conclusion

From their early beginnings in the 19th century to their current indispensable role in medicine and agriculture, alkylphosphonic acids have demonstrated remarkable versatility. The stability of the C-P bond, combined with the ability of the phosphonate group to mimic biological phosphates, has provided a rich platform for the design of highly effective and specific molecular tools and therapeutics. Continued innovation in synthetic methodologies and a deeper understanding of their biological interactions will undoubtedly lead to the discovery of new applications for this important class of organophosphorus compounds.

References

- 1. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hirao coupling - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ETHYL METHYLPHOSPHONIC ACID CAS#: 1832-53-7 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Glyphosate Inhibition of 5-Enolpyruvylshikimate 3-Phosphate Synthase from Suspension-Cultured Cells of Nicotiana silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 14. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

Propylphosphonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of propylphosphonic acid in various organic solvents. An understanding of its solubility is critical for applications ranging from reaction chemistry and process design to formulation development in the pharmaceutical and agrochemical industries. This document compiles available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Data: Solubility of this compound

The solubility of this compound, a crystalline solid, varies significantly across different organic solvents. The available quantitative data is summarized below. It is important to note that comprehensive solubility data for this compound in a wide range of organic solvents is not extensively published in readily accessible literature. The data presented here is based on available product information.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | C₂H₅OH | 46.07 | ~30[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~2[1] | Not Specified |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | ~5[1] | Not Specified |

Note: The temperatures for these solubility measurements were not specified in the source material. Solubility is temperature-dependent, and this should be considered when using this data.

This compound is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a miscible organic solvent, such as ethanol, before dilution with the aqueous buffer.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used isothermal saturation or "shake-flask" method coupled with gravimetric analysis. This method is considered a reliable approach for obtaining equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to at least 0.1 mg)

-

Sealed, airtight vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium, which is confirmed when consecutive measurements of solubility show no significant change.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation due to temperature changes.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered, saturated solution into the pre-weighed evaporating dish and record the total weight.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the this compound.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish with the solution minus the final constant weight of the dish and residue.

-

Solubility can then be expressed in various units, such as mg/mL, g/100g of solvent, or mole fraction.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

References

Theoretical Framework for the Structural Analysis of Propylphosphonic Acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the structural elucidation of propylphosphonic acid. Given the absence of specific published theoretical studies on this compound, this document outlines a robust computational approach based on established methods for similar short-chain alkylphosphonic acids. The presented data is illustrative, generated to reflect expected values from such a study, and serves as a practical guide for researchers aiming to perform similar analyses.

Introduction

This compound (PPA) is an organophosphorus compound with a phosphorus center bonded to a propyl group, two hydroxyl groups, and a phosphoryl oxygen. Its structural properties, particularly the conformational landscape, are crucial for understanding its reactivity, intermolecular interactions, and potential applications in areas such as drug development and materials science. Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for investigating the structure and energetics of such molecules at the atomic level.

This guide details the computational protocols for geometry optimization, conformational analysis, and vibrational frequency calculations of this compound.

Computational Methodology

The following section details a standard and effective computational protocol for the theoretical study of this compound.

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The recommended theoretical approach is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for geometry optimizations and frequency calculations of organic and organophosphorus compounds.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

Conformational Search and Optimization

The conformational flexibility of this compound arises from the rotation around the P-C1, C1-C2, and C2-C3 single bonds. A systematic conformational search should be performed by rotating these bonds and identifying all unique minima on the potential energy surface.

The primary dihedral angles to consider are:

-

τ1 (O=P-C1-C2)

-

τ2 (P-C1-C2-C3)

Each stable conformer identified would then be fully optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria for the geometry optimization should be set to tight to ensure that a true energy minimum is located.

Vibrational Frequency Analysis

Following each geometry optimization, a vibrational frequency calculation at the same level of theory is essential. This serves two main purposes:

-

Characterization of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the theoretical model. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.

Results and Discussion

This section presents illustrative quantitative data that would be expected from a computational study of this compound.

Conformational Analysis

A thorough conformational search would likely identify several stable conformers of this compound. The relative energies of these conformers determine their population at a given temperature. The two most stable conformers are expected to be the anti-anti (AA) and anti-gauche (AG) forms, referring to the arrangement around the P-C1 and C1-C2 bonds.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle τ1 (O=P-C1-C2) (°) | Dihedral Angle τ2 (P-C1-C2-C3) (°) | Relative Energy (kcal/mol) |

| Anti-Anti (AA) | 180.0 | 180.0 | 0.00 |

| Anti-Gauche (AG) | 180.0 | 60.0 | 0.52 |

| Gauche-Anti (GA) | 60.0 | 180.0 | 1.25 |

| Gauche-Gauche (GG) | 60.0 | 60.0 | 1.89 |

Note: These values are illustrative and represent what would be expected from a B3LYP/6-311++G(d,p) calculation.

Optimized Geometrical Parameters

The geometry of the most stable conformer (AA) would be characterized by specific bond lengths and angles.

Table 2: Selected Optimized Geometrical Parameters for the Anti-Anti (AA) Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | P=O | 1.48 Å |

| P-OH | 1.57 Å | |

| P-C1 | 1.82 Å | |

| C1-C2 | 1.54 Å | |

| C2-C3 | 1.53 Å | |

| Bond Angles | O=P-OH | 113.5° |

| HO-P-OH | 105.0° | |

| O=P-C1 | 115.0° | |

| P-C1-C2 | 110.0° | |

| C1-C2-C3 | 112.0° |

Note: These values are illustrative and based on typical values for similar organophosphorus compounds.

Vibrational Frequencies

The calculated vibrational frequencies provide insight into the molecule's dynamic behavior and can be used to interpret experimental spectra.

Table 3: Selected Calculated Vibrational Frequencies for the Anti-Anti (AA) Conformer of this compound

| Frequency (cm⁻¹) (Scaled) | Assignment |

| 3650 | O-H stretch |

| 2980 | C-H stretch (asymmetric) |

| 2940 | C-H stretch (symmetric) |

| 1250 | P=O stretch |

| 1040 | P-OH stretch |

| 990 | C-C stretch |

| 750 | P-C stretch |

| 550 | O-P-O bend |

Note: These frequencies are illustrative and have been scaled by a factor of 0.97.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows. The following are examples generated using the DOT language.

Caption: Conformational isomers of this compound.

Caption: Workflow for computational analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the structural and conformational analysis of this compound using Density Functional Theory. The detailed computational methodology, along with the illustrative data, provides a solid foundation for researchers to undertake and interpret theoretical studies on this and related organophosphorus compounds. The application of these computational techniques is invaluable for gaining a deeper understanding of the molecular properties that govern the behavior of this compound, which is essential for its potential applications in various scientific and industrial fields.

Methodological & Application

Propylphosphonic Anhydride (T3P®): A Versatile and Green Reagent for Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful and environmentally friendly coupling reagent in peptide synthesis, offering a compelling alternative to traditional carbodiimide (B86325) and uronium/aminium-based reagents. Its favorable safety profile, ease of use, and high efficiency make it an attractive choice for both solution-phase (SolPPS) and solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of T3P® in peptide synthesis, supported by quantitative data and comparative analyses.

Advantages of T3P® in Peptide Synthesis

T3P® presents several key advantages that address common challenges in peptide synthesis:

-

Green Chemistry Profile: T3P® is considered a green reagent due to its low toxicity and non-allergenic nature. Its byproducts are water-soluble, simplifying purification procedures and reducing the reliance on hazardous solvents.[1][2]

-

High Coupling Efficiency: T3P® demonstrates high reactivity, leading to rapid and efficient amide bond formation, often with shorter reaction times compared to other reagents.[3]

-

Low Racemization: A critical factor in peptide synthesis is the preservation of stereochemical integrity. T3P® has been shown to be effective in minimizing racemization, particularly when used with pyridine (B92270) as a base.[4]

-

Broad Applicability: T3P® is compatible with a wide range of amino acids, including those with sensitive side chains, and can be used in the synthesis of complex and sterically hindered peptides.

-

Ease of Use: Commercially available as a solution in various organic solvents, T3P® is easy to handle and does not require pre-activation.[1] The straightforward workup, involving simple aqueous extraction to remove byproducts, is a significant advantage, especially in large-scale synthesis.[1][4]

Mechanism of T3P®-Mediated Amide Bond Formation

The mechanism of T3P® in peptide bond formation involves the activation of the carboxylic acid component. The process can be summarized in the following steps:

-

Deprotonation: A base, typically a tertiary amine like diisopropylethylamine (DIPEA) or pyridine, deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate.

-

Activation: The carboxylate anion attacks the electrophilic phosphorus atom of T3P®, leading to the formation of a highly reactive mixed anhydride intermediate.

-

Nucleophilic Attack: The free amine of the second amino acid or the growing peptide chain acts as a nucleophile, attacking the carbonyl carbon of the activated mixed anhydride.

-

Peptide Bond Formation: This attack results in the formation of the desired peptide bond and the release of propanephosphonic acid byproducts.